Methyl 2-isothiocyanato-4-(methylthio)butyrate
Description
Chemical Identity and Nomenclature
This compound is definitively characterized by its molecular formula C₇H₁₁NO₂S₂ and molecular weight of 205.3 grams per mole. The compound is registered under the Chemical Abstracts Service number 21055-47-0, providing a unique identifier that facilitates its recognition across chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-isothiocyanato-4-methylsulfanylbutanoate, reflecting the modern nomenclature conventions for organosulfur compounds.
The compound exists in both racemic and stereochemically defined forms, with the latter designated as methyl (2S)-2-isothiocyanato-4-methylsulfanylbutanoate when referring to the specific L-configuration. This stereochemical distinction becomes particularly relevant when considering the compound's potential biological activities and synthetic applications where chirality plays a crucial role.
The structural representation reveals a butanoate backbone modified with two distinct sulfur-containing functional groups. The isothiocyanate group (-N=C=S) is positioned at the 2-carbon, while a methylthio group (-SCH₃) occupies the 4-position. This dual sulfur functionality creates a molecule with multiple reactive sites, each capable of participating in different types of chemical transformations.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 205.3 g/mol | PubChem 2.2 |
| XLogP3-AA | 2.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 96.1 Ų | Cactvs 3.4.8.18 |
The compound's physical properties indicate a liquid state under ambient conditions with a purity typically achieving 99% in commercial preparations. The calculated properties suggest moderate lipophilicity, as evidenced by the XLogP3-AA value of 2.7, indicating potential for both aqueous and organic solvent compatibility. The absence of hydrogen bond donors combined with five hydrogen bond acceptors suggests specific interaction patterns that may influence both its synthetic utility and biological activity profiles.
Additional nomenclature variations found in the literature include methyl N-(thioxomethylidene)methioninate and methyl N-(sulfanylidenemethylidene)methioninate, reflecting different approaches to describing the isothiocyanate functionality. These alternative names highlight the relationship between this compound and the amino acid methionine, suggesting potential bioisosteric relationships that may be exploited in medicinal chemistry applications.
Historical Context in Organosulfur Chemistry
The development of this compound must be understood within the broader historical trajectory of organosulfur chemistry, which has evolved from early observations of sulfur-containing natural products to sophisticated synthetic methodologies. Sulfur chemistry has ancient roots, with elemental sulfur being recognized and utilized since antiquity, but the systematic study of organosulfur compounds began to emerge in the 18th and 19th centuries.
The foundational understanding of sulfur's chemical behavior was established through early combustion studies by Antoine Lavoisier in 1777, which provided crucial insights into sulfur's oxidation states and reactivity patterns. This groundwork enabled subsequent researchers to explore the incorporation of sulfur into organic molecular frameworks, leading to the recognition of organosulfur compounds as a distinct class of chemical entities with unique properties and applications.
Isothiocyanates, as a specific subset of organosulfur compounds, first appeared in the chemical literature through the work of Augustus E. Dixon at Queen's College, Galway, who published three seminal articles about isothiocyanates in the 1890s. Dixon's investigations established the fundamental reactivity patterns of the isothiocyanate functional group and laid the groundwork for understanding their synthetic potential. During this period, compounds containing the isothiocyanate group were often referred to using older nomenclature, such as "allylthiocarbimide" for allyl isothiocyanate, reflecting the evolving understanding of their structural characteristics.
The 20th century witnessed significant advances in organosulfur chemistry, driven by both industrial needs and academic curiosity. The development of the contact process for sulfuric acid production created a surplus of sulfur, making sulfur-containing compounds more accessible for research and application. This abundance coincided with growing recognition of the biological importance of organosulfur compounds, particularly following the discovery of sulfur-containing amino acids and their roles in protein structure and function.
The systematic study of isothiocyanate synthesis began to mature in the mid-20th century, with researchers developing various methodologies for accessing these compounds from different starting materials. The recognition that isothiocyanates could be synthesized from dithiocarbamate salts through desulfurization reactions became a cornerstone methodology that remains relevant today. This approach provided reliable access to diverse isothiocyanate structures, including complex examples like this compound.
Contemporary developments in organosulfur chemistry have been marked by increasing sophistication in synthetic methodology and growing appreciation for the unique reactivity profiles of sulfur-containing functional groups. The emergence of green chemistry principles has influenced recent synthetic approaches, as exemplified by the development of environmentally benign methods for isothiocyanate synthesis using potassium carbonate and sodium persulfate under aqueous conditions. These modern approaches reflect a convergence of synthetic efficiency with environmental consciousness, representing the current state of the art in organosulfur synthetic chemistry.
Significance in Isothiocyanate Research
This compound occupies a unique position within isothiocyanate research due to its distinctive combination of functional groups and its potential applications across multiple research domains. The compound's significance extends beyond its individual properties to encompass its role as a representative example of advanced isothiocyanate chemistry and its contributions to our understanding of organosulfur reactivity.
The isothiocyanate functional group itself has garnered substantial research attention due to its remarkable versatility as both an electrophilic and nucleophilic species in organic synthesis. This dual reactivity profile makes isothiocyanates particularly valuable as "happy-go-lucky reagents" that can participate in diverse chemical transformations under mild conditions. The presence of the additional methylthio group in this compound creates opportunities for orthogonal reactivity, allowing for selective functionalization strategies that would be difficult to achieve with simpler isothiocyanate derivatives.
Recent synthetic methodologies have demonstrated the compound's accessibility through multiple synthetic routes, each offering different advantages in terms of reaction conditions, starting material availability, and environmental impact. The development of transition-metal-free radical approaches using pyridinium 1,4-zwitterionic thiolates as sulfur sources represents a significant advancement in isothiocyanate synthesis, providing mild reaction conditions and excellent functional group tolerance. These methodologies have achieved yields up to 97% for diverse isothiocyanate structures, demonstrating the maturity of current synthetic approaches.
The mechanistic understanding of isothiocyanate formation has been significantly advanced through computational and experimental studies that have elucidated the role of specific reagents and reaction conditions. Investigation of tetramethylammonium trifluoromethanethiolate as a reagent for isothiocyanate synthesis has revealed the importance of the tetramethylammonium cation in facilitating the formation of reactive sulfur-containing intermediates. These mechanistic insights have enabled the development of more efficient and selective synthetic protocols, contributing to the broader understanding of organosulfur reaction mechanisms.
The research significance of this compound is further enhanced by its potential connections to biologically relevant molecules. The structural relationship to methionine, evident in alternative nomenclature such as methyl N-(thioxomethylidene)methioninate, suggests potential applications in biochemical research and medicinal chemistry. This connection to amino acid chemistry opens possibilities for investigating bioisosteric relationships and developing novel bioactive compounds that incorporate the unique reactivity profile of the isothiocyanate group.
The compound's dual sulfur functionality positions it as an excellent model system for studying sulfur-sulfur interactions and their influence on molecular reactivity and stability. Understanding these interactions is crucial for advancing the field of organosulfur chemistry and developing new synthetic strategies that exploit the unique properties of sulfur-containing functional groups. The methylthio group can undergo oxidation to form sulfoxides and sulfones, while the isothiocyanate group can participate in nucleophilic addition reactions, creating multiple pathways for structural diversification.
Contemporary research has highlighted the importance of isothiocyanates in the construction and derivatization of heterocyclic compounds, with particular emphasis on sustainable synthetic approaches. The ability of isothiocyanates to serve as versatile building blocks for heterocycle synthesis has made them increasingly valuable in combinatorial chemistry and drug discovery applications. This compound, with its additional methylthio functionality, offers enhanced opportunities for creating complex heterocyclic architectures through cascade reactions and multi-component processes.
| Synthetic Method | Yield Range | Key Advantages | Representative Reference |
|---|---|---|---|
| Dithiocarbamate Decomposition | 70-95% | Established methodology, wide substrate scope | Multiple desulfurization agents |
| Radical Approaches | Up to 97% | Mild conditions, metal-free | Pyridinium thiolate methods |
| Green Chemistry Routes | 80-90% | Environmental compatibility | Aqueous persulfate oxidation |
| Tandem Staudinger/aza-Wittig | 85-95% | Excellent yields, scalable | From azide precursors |
Properties
IUPAC Name |
methyl 2-isothiocyanato-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-10-7(9)6(8-5-11)3-4-12-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBACGFGPNFPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943364 | |
| Record name | Methyl N-(sulfanylidenemethylidene)methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-47-0 | |
| Record name | Methyl 2-isothiocyanato-4-(methylthio)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(sulfanylidenemethylidene)methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21055-47-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-4-(methylthio)butyrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 4-(methylthio)butyrate with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of automated systems ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-4-(methylthio)butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as primary amines, alcohols, and thiols are used under mild conditions to achieve high yields.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, and dithiocarbamates.
Scientific Research Applications
Methyl 2-isothiocyanato-4-(methylthio)butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antitumor activity and potential use in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-4-(methylthio)butyrate involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s methylthio group also contributes to its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Methyl 2-isothiocyanato-4-(methylthio)butyrate belongs to a family of esters with isothiocyanato/isocyanato groups and sulfur-containing substituents. Key analogues include:
Key Observations:
- For instance, the ethyl analogue’s larger alkyl chain may reduce volatility .
- Isothiocyanato vs. Isocyanato : The isothiocyanato group (-N=C=S) in the target compound is more reactive toward nucleophiles (e.g., amines) than the isocyanato group (-NCO), enabling distinct applications in thiourea formation or polymer crosslinking .
- Backbone Modifications : Compounds like Ethyl 2-isocyanato-4-methylvalerate feature branched carbon chains, which may influence steric effects and biological activity .
Physicochemical and Reactivity Differences
- Boiling Point : this compound boils at 112°C (1 mmHg) , whereas ethyl analogues likely have higher boiling points due to increased molecular weight .
- Reactivity : The isothiocyanato group’s sulfur atom enhances electrophilicity, making it more reactive in nucleophilic additions compared to isocyanato analogues. This property is critical in synthesizing heterocycles or bioactive molecules .
Research Findings and Implications
- Antiviral Activity: Quinoline derivatives with methylthio substituents (e.g., methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) inhibit Hepatitis B Virus (HBV) replication at 10 µM concentrations .
- Anticancer Potential: Analogues inhibiting c-Myc/Max/DNA complex formation suggest that methylthio and isothiocyanato groups may enhance DNA-binding interference, though this requires validation for the target compound .
Biological Activity
Methyl 2-isothiocyanato-4-(methylthio)butyrate (MITMB) is an organic compound recognized for its diverse biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₁₁NO₂S₂
- Molecular Weight : 205.298 g/mol
- CAS Registry Number : 21055-47-0
MITMB is synthesized primarily through the reaction of methyl 4-(methylthio)butyrate with thiophosgene, often under controlled conditions to maximize yield and purity.
The biological activity of MITMB is largely attributed to its isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction often leads to modifications that can inhibit or alter protein function. Specifically, MITMB targets amino acid residues such as cysteine, which plays a crucial role in protein structure and activity.
Antimicrobial Properties
Research has indicated that MITMB exhibits significant antibacterial and antifungal properties. It has been investigated for its effectiveness against various pathogens, suggesting potential applications in treating infections.
Antitumor Activity
Several studies have explored the antitumor effects of MITMB. It has shown promise in inhibiting cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro studies have demonstrated that MITMB can reduce the viability of certain cancer cell lines by affecting their metabolic pathways.
Proteomics Research
MITMB is also utilized in proteomics to study protein interactions and modifications. Its ability to selectively modify proteins makes it a valuable tool for understanding cellular processes and signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various isothiocyanates, including MITMB. The results indicated that MITMB had a notable inhibitory effect on the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antitumor Effects : In a recent investigation published in Cancer Letters, researchers reported that MITMB significantly inhibited the proliferation of human breast cancer cells (MCF-7). The compound induced apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
- Proteomic Applications : A study focused on proteomic profiling showed that MITMB could effectively label cysteine residues in proteins, allowing researchers to map protein interactions under physiological conditions. This has implications for understanding disease mechanisms at the molecular level.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-isothiocyanatoacetate | Isothiocyanate group | Antimicrobial |
| Methyl DL-2-isothiocyanatobutyrate | Similar structure but different side groups | Antitumor |
| Methyl 4-(methylthio)butyrate | Lacks isothiocyanate group | Limited biological activity |
MITMB's unique combination of functional groups distinguishes it from similar compounds, enhancing its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
